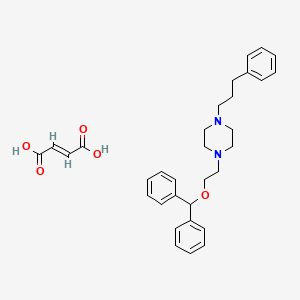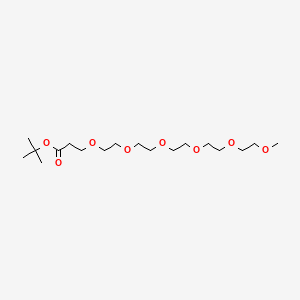
m-PEG6-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
m-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.
Common Reagents and Conditions
Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups.
Deprotection Reactions: The major product is the deprotected form of this compound.
Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.
科学的研究の応用
m-PEG6-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.
Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
作用機序
m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.
類似化合物との比較
Similar Compounds
m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.
m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.
SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.
Uniqueness of m-PEG6-Boc
This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.
特性
分子式 |
C18H36O8 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
InChIキー |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


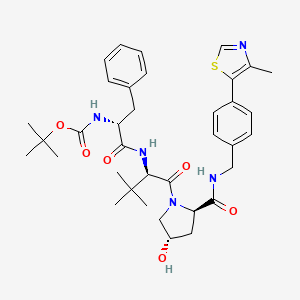

![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

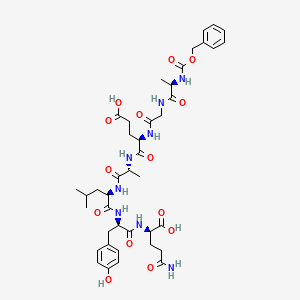
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)


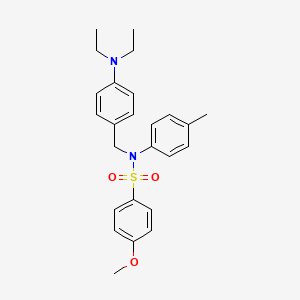
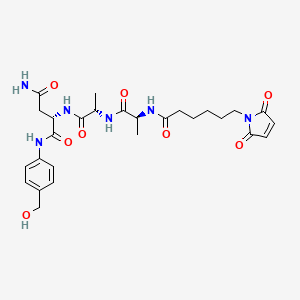

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
